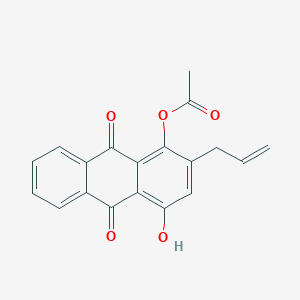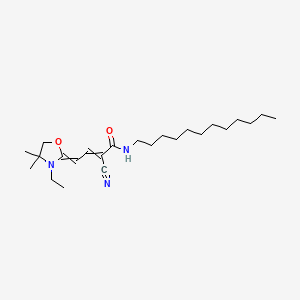![molecular formula C30H64OSi B14363091 Silane, trimethyl[(24-methylhexacosyl)oxy]- CAS No. 92510-82-2](/img/structure/B14363091.png)
Silane, trimethyl[(24-methylhexacosyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(24-methylhexacosyl)oxy]- is a chemical compound that belongs to the class of organosilanes. Organosilanes are compounds containing silicon-carbon bonds, and they are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(24-methylhexacosyl)oxy]- typically involves the reaction of trimethylsilane with a suitable alkoxy compound. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(24-methylhexacosyl)oxy]- may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[(24-methylhexacosyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl[(24-methylhexacosyl)oxy]- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Silane, trimethyl[(24-methylhexacosyl)oxy]- include silanols, siloxanes, and various substituted organosilanes. These products have diverse applications in materials science, pharmaceuticals, and chemical synthesis.
Applications De Recherche Scientifique
Silane, trimethyl[(24-methylhexacosyl)oxy]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(24-methylhexacosyl)oxy]- involves its ability to form stable silicon-carbon bonds. This property allows it to interact with various molecular targets and pathways, facilitating the modification of surfaces and the synthesis of complex molecules. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can be selectively activated or deactivated under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Silane, trimethyl[(24-methylhexacosyl)oxy]- include:
Trimethylsilane: A simpler organosilane with similar reactivity but different applications.
Phenylsilane: Contains a phenyl group instead of the alkoxy group, leading to different chemical properties.
Trichlorosilane: A highly reactive silane used in the production of silicon-based materials.
Uniqueness
Silane, trimethyl[(24-methylhexacosyl)oxy]- is unique due to its specific alkoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organosilanes may not be suitable.
Propriétés
Numéro CAS |
92510-82-2 |
|---|---|
Formule moléculaire |
C30H64OSi |
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
trimethyl(24-methylhexacosoxy)silane |
InChI |
InChI=1S/C30H64OSi/c1-6-30(2)28-26-24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-25-27-29-31-32(3,4)5/h30H,6-29H2,1-5H3 |
Clé InChI |
QZSIDHOINICOFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



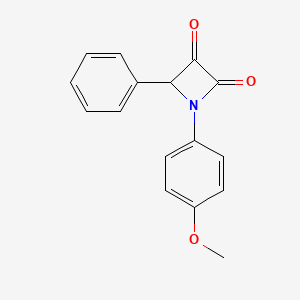
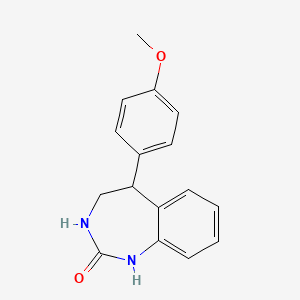

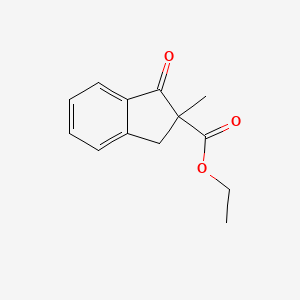
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
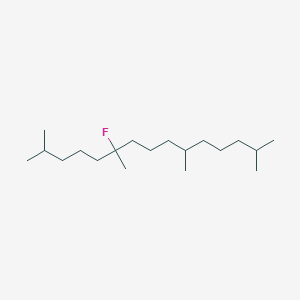
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)

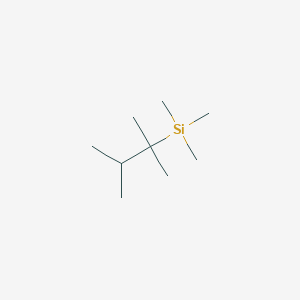
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
